molecular formula C18H20N6 B12247395 4-(4-benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-(4-benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B12247395
M. Wt: 320.4 g/mol
InChI Key: XSKGJCVBXCEZAT-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a triazolylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylpiperidine Intermediate: This step involves the reaction of piperidine with benzyl chloride under basic conditions to form 4-benzylpiperidine.

    Synthesis of the Triazolylpyrimidine Core: The triazolylpyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as triazole and pyrimidine derivatives.

    Coupling Reaction: The final step involves coupling the benzylpiperidine intermediate with the triazolylpyrimidine core using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine binding site of tubulin, disrupting microtubule dynamics and inducing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds.

Properties

Molecular Formula

C18H20N6

Molecular Weight

320.4 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C18H20N6/c1-2-4-15(5-3-1)10-16-6-8-23(9-7-16)17-11-18(21-13-20-17)24-14-19-12-22-24/h1-5,11-14,16H,6-10H2

InChI Key

XSKGJCVBXCEZAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

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